
Milnacipran
Overview
Description
Milnacipran is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used primarily in the treatment of fibromyalgia and, in some countries, for major depressive disorder . It is marketed under various trade names, including Ixel, Savella, Dalcipran, and Toledomin . This compound is known for its balanced reuptake inhibition of both serotonin and norepinephrine, which makes it unique among SNRIs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Milnacipran is synthesized through a multi-step process that involves the formation of a cyclopropane ring and subsequent functionalization. The key steps include:
Formation of Cyclopropane Ring: The synthesis begins with the reaction of phenylacetonitrile with diethylamine to form an intermediate, which is then cyclized to produce the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Milnacipran undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted this compound analogs .
Scientific Research Applications
Clinical Applications
1. Fibromyalgia Management
Milnacipran is primarily approved for the management of fibromyalgia, a chronic pain condition characterized by widespread musculoskeletal pain, fatigue, and cognitive disturbances. The U.S. FDA approved this compound in January 2009 after several pivotal clinical trials demonstrated its efficacy:
- Phase 2 Trials : Initial studies showed significant improvements in pain and other symptoms associated with fibromyalgia. A notable trial involved 125 patients who received either this compound or placebo over 12 weeks, revealing that this compound significantly alleviated pain and improved physical function .
- Phase 3 Trials : Two pivotal Phase 3 trials enrolled over 2,000 patients, with results indicating that patients treated with this compound experienced substantial improvements in pain (≥30% reduction) and overall functioning compared to placebo groups. The composite responder rates indicated that a significantly higher percentage of patients receiving this compound met criteria for improvement in pain and global status .
Pharmacological Properties
This compound's unique pharmacokinetic profile contributes to its therapeutic effectiveness:
- Norepinephrine vs. Serotonin Reuptake : this compound preferentially inhibits norepinephrine reuptake more than serotonin (approximately 3:1 ratio), which may enhance its analgesic effects in pain-related conditions . This mechanism is particularly relevant as norepinephrine is implicated in modulating pain pathways in the central nervous system.
- Low Drug Interaction Potential : this compound exhibits minimal hepatic metabolism and low protein binding, reducing the likelihood of significant drug-drug interactions, which is critical for patients often on multiple medications .
Emerging Research Applications
Recent studies have explored additional applications of this compound beyond fibromyalgia:
1. Cognitive Dysfunction
Research indicates that this compound may improve cognitive dysfunction in various populations:
- Post-Stroke Patients : An open-label controlled study demonstrated that this compound improved cognitive function and mood in post-stroke patients compared to controls .
- Older Adults : this compound has shown potential benefits in ameliorating cognitive impairment in healthy elderly individuals and those recovering from traumatic brain injury .
2. Major Depressive Disorder
This compound is also investigated for its efficacy in treating major depressive disorder (MDD). Its dual action on norepinephrine and serotonin reuptake supports its use in alleviating depressive symptoms associated with low energy and motivation .
Case Study 1: Fibromyalgia Treatment
A clinical trial involving 888 fibromyalgia patients assessed the effectiveness of this compound over a 27-week period. Results indicated that both 100 mg/day and 200 mg/day doses led to significant improvements in pain scores (45.4% vs. 27.2% for placebo) at the 15-week mark, demonstrating sustained efficacy throughout the study duration .
Case Study 2: Cognitive Improvement Post-Stroke
In a controlled study involving post-stroke patients, those treated with this compound showed marked improvements in cognitive assessments compared to the control group, suggesting its potential role as a cognitive enhancer in neurological recovery settings .
Mechanism of Action
Milnacipran exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This enhances neurotransmission and alleviates symptoms of depression and fibromyalgia . The molecular targets of this compound include the serotonin transporter (SERT) and the norepinephrine transporter (NET). By blocking these transporters, this compound prevents the reabsorption of these neurotransmitters into the presynaptic neuron, leading to increased availability in the synaptic cleft .
Comparison with Similar Compounds
Milnacipran is often compared with other SNRIs and antidepressants:
Duloxetine: Another SNRI used for depression and fibromyalgia.
Venlafaxine: An SNRI primarily used for depression and anxiety disorders.
Tricyclic Antidepressants (TCAs): This compound has fewer side effects and better tolerability compared to TCAs, which are known for their anticholinergic and cardiotoxic effects.
Similar Compounds
- Duloxetine
- Venlafaxine
- Desvenlafaxine
- Levothis compound
This compound stands out due to its balanced reuptake inhibition of both serotonin and norepinephrine, making it a valuable option for treating fibromyalgia and depression .
Biological Activity
Milnacipran is a dual norepinephrine and serotonin reuptake inhibitor (SNRI) primarily used in the treatment of fibromyalgia. Its unique pharmacological profile and biological activity have been extensively studied, revealing insights into its mechanisms of action, efficacy, and safety.
This compound exhibits a preferential inhibition of norepinephrine reuptake over serotonin reuptake, with a reported three-fold greater efficacy for norepinephrine. This characteristic distinguishes it from other SNRIs, which often do not show such a pronounced difference in reuptake inhibition between these neurotransmitters .
Key Mechanisms:
- Norepinephrine Reuptake Inhibition: this compound significantly inhibits norepinephrine transporters, leading to increased levels of norepinephrine in the synaptic cleft.
- Serotonin Reuptake Inhibition: While this compound does inhibit serotonin reuptake, its effect is less potent compared to norepinephrine .
- Effect on Receptors: Studies have shown that prolonged exposure to this compound leads to downregulation of 5HT2A receptors and modulation of 5HT1A receptor activity, which may contribute to its therapeutic effects .
Pharmacokinetics
Research indicates that this compound has a high bioavailability (approximately 92.5%) when administered intraperitoneally in animal models. Peak plasma concentrations occur shortly after administration, while brain concentrations peak later, suggesting effective central nervous system penetration .
Efficacy in Clinical Trials
This compound's efficacy has been demonstrated in multiple clinical trials focusing on fibromyalgia treatment. A pivotal study involved 1196 patients randomized to receive either this compound (100 mg/d or 200 mg/d) or placebo over 15 weeks. Results indicated:
- Pain Reduction: Statistically significant improvements in pain scores were observed, with 30% reductions noted in the visual analog scale (VAS) for pain among this compound users compared to placebo .
- Composite Response Rates: Higher rates of composite responders (those showing significant improvement across pain, global status, and physical function) were recorded for both dosages of this compound compared to placebo .
Adverse Effects
Despite its efficacy, this compound is associated with several adverse effects. Commonly reported side effects include:
- Nausea (34.3% at 100 mg/d; 37.6% at 200 mg/d)
- Headache (18%)
- Constipation (14.3% at 100 mg/d; 17.9% at 200 mg/d) .
These side effects have led to discontinuation rates of approximately 19.5% and 23.7% for the respective doses, compared to 9.5% for placebo recipients .
Case Studies and Long-term Efficacy
Long-term studies have assessed the durability of this compound's therapeutic effects. A withdrawal study showed that patients who had previously achieved significant pain relief experienced a notable worsening of symptoms upon discontinuation of treatment, underscoring the drug's effectiveness over extended periods .
Summary of Findings:
Q & A
Basic Research Questions
Q. How should researchers design a clinical trial to evaluate Milnacipran’s efficacy in fibromyalgia?
- Methodological Answer : Utilize a randomized controlled trial (RCT) with double-blind protocols to minimize bias. Include a control group (placebo or active comparator) and standardized outcome measures such as the American College of Rheumatology (ACR) criteria for pain and tender point assessment . Ensure sample size calculations account for heterogeneity in fibromyalgia populations. Dose-ranging studies (e.g., 50 mg/d, 100 mg/d, 200 mg/d) should be incorporated to identify therapeutic thresholds, referencing pooled data methodologies for cross-study comparisons .
Q. What validated outcome measures are recommended for this compound trials in chronic pain disorders?
- Methodological Answer : Prioritize composite endpoints combining pain intensity scales (e.g., Visual Analog Scale), functional impairment metrics (e.g., Fibromyalgia Impact Questionnaire), and patient-reported quality-of-life indices. Adhere to ACR guidelines for tender point quantification to ensure consistency with prior literature . Secondary endpoints may include sleep quality and fatigue severity, validated through tools like the Pittsburgh Sleep Quality Index.
Q. How can researchers address variability in this compound’s pharmacokinetics across patient subgroups?
- Methodological Answer : Stratify participants by covariates such as age, renal/hepatic function, and genetic polymorphisms (e.g., CYP450 enzyme activity). Use population pharmacokinetic (PopPK) modeling to analyze concentration-time data and identify covariates influencing drug exposure. Validate models via bootstrapping or external datasets to ensure generalizability .
Advanced Research Questions
Q. How can contradictory findings in this compound’s efficacy across fibromyalgia studies be resolved?
- Methodological Answer : Conduct a meta-analysis of RCTs, adjusting for heterogeneity via subgroup analyses (e.g., baseline pain severity, comorbidities). Apply data-mining techniques, such as machine learning, to identify baseline variables (e.g., inflammatory biomarkers, psychological profiles) predictive of treatment response. Reference studies using KEM® (Knowledge Extraction and Management) to uncover latent patterns in efficacy data .
Q. What experimental designs are optimal for assessing this compound’s long-term safety in comorbid populations (e.g., fibromyalgia with depression)?
- Methodological Answer : Implement longitudinal observational cohorts with extended follow-up periods (>12 months). Use propensity score matching to control for confounding variables. Leverage real-world data (RWD) from electronic health records to detect rare adverse events, applying disproportionality analysis (e.g., Bayesian confidence propagation neural networks) to signal detection .
Q. How can predictive modeling improve patient stratification for this compound therapy?
- Methodological Answer : Develop decision trees or logistic regression models incorporating baseline variables (e.g., pain duration, serotonin/norepinephrine ratios) to predict responders. Validate models using receiver operating characteristic (ROC) curves and calibration plots. Reference data-mining frameworks that link clinical outcomes to genetic or proteomic markers .
Properties
IUPAC Name |
(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJFMKBJSRMPLA-HIFRSBDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048287, DTXSID601025164 | |
Record name | Milnacipran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dextromilnacipran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Milnacipran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.23e+00 g/L | |
Record name | Milnacipran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
96847-55-1, 92623-85-3 | |
Record name | Dextromilnacipran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96847-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Milnacipran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92623-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Milnacipran [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092623853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dextromilnacipran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096847551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Milnacipran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dextromilnacipran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXTROMILNACIPRAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES1O38J3C4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | MILNACIPRAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G56VK1HF36 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Milnacipran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.